molecular formula C19H21N3O4 B13822647 N-(3-[2-Furyl]acryloyl)-Ala-Phe amide

N-(3-[2-Furyl]acryloyl)-Ala-Phe amide

Cat. No.: B13822647
M. Wt: 355.4 g/mol
InChI Key: IALVRPKNGOHYGE-AULVFQMTSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FA-Ala-Phe-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Coupling: The first amino acid (formylated alanine) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Addition of Phenylalanine: The next amino acid (phenylalanine) is coupled to the growing peptide chain.

    Amidation: The final step involves the addition of an amide group to the C-terminus of the peptide.

Industrial Production Methods

Industrial production of FA-Ala-Phe-NH2 can be scaled up using automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple peptide synthesis reactions simultaneously, increasing efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

FA-Ala-Phe-NH2 can undergo various chemical reactions, including:

    Oxidation: The phenylalanine residue can be oxidized to form phenylalanine derivatives.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include oxidized phenylalanine derivatives, reduced formyl groups, and substituted amide derivatives.

Scientific Research Applications

FA-Ala-Phe-NH2 has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study peptide synthesis and modification.

    Biology: It serves as a substrate for enzyme assays and studies on peptide-protein interactions.

    Medicine: It has potential therapeutic applications, including as a drug delivery vehicle and in the development of peptide-based drugs.

    Industry: It is used in the production of peptide-based materials and nanostructures for various industrial applications.

Mechanism of Action

The mechanism of action of FA-Ala-Phe-NH2 involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl group and the amide group at the C-terminus play crucial roles in its binding affinity and specificity. The peptide can modulate biological pathways by acting as an agonist or antagonist, depending on the target.

Comparison with Similar Compounds

Similar Compounds

    FA-Ala-Phe-OH: Similar to FA-Ala-Phe-NH2 but with a hydroxyl group instead of an amide group at the C-terminus.

    FA-Ala-Phe-OMe: Contains a methoxy group at the C-terminus.

    FA-Ala-Phe-NHMe: Contains a methylated amide group at the C-terminus.

Uniqueness

FA-Ala-Phe-NH2 is unique due to its specific combination of formylated alanine, phenylalanine, and an amide group. This combination provides distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C19H21N3O4

Molecular Weight

355.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]propanoyl]amino]-3-phenylpropanamide

InChI

InChI=1S/C19H21N3O4/c1-13(21-17(23)10-9-15-8-5-11-26-15)19(25)22-16(18(20)24)12-14-6-3-2-4-7-14/h2-11,13,16H,12H2,1H3,(H2,20,24)(H,21,23)(H,22,25)/b10-9+/t13-,16-/m0/s1

InChI Key

IALVRPKNGOHYGE-AULVFQMTSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)/C=C/C2=CC=CO2

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C=CC2=CC=CO2

Origin of Product

United States

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